2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan
Description
Historical Development of Fluorescein Derivatives as Molecular Tags
The journey toward today's sophisticated fluorescent probes began over a century and a half ago. Sir George Stokes developed the Stokes Law of Fluorescence in 1852, establishing that the wavelength of fluorescence emission is greater than that of the exciting radiation. This fundamental principle underpins all fluorescence-based detection techniques used today.
The term "fluorophore" was coined by Richard Meyer in 1897 to describe chemical groups associated with fluorescence. A pivotal moment came in 1871 when Adolf von Baeyer synthesized the first fluorescent dye by heating phthalic anhydride and resorcinol over a zinc catalyst. He obtained a deep red powder that emitted an intense yellow-green fluorescence in alkaline solutions, naming it "resorcinphthalein". Today, this compound is known as fluorescein and serves as the scaffold for the most widely used class of fluorophores: xanthene-based fluorescent dyes.
The application of fluorescein derivatives in biological research took a significant leap forward in 1941 when Albert Coons recognized the broader implications of labeling proteins with fluorescent antibodies. Despite the nascent state of immunology at that time, Coons and colleagues were the first to devise a method to visualize proteins in animal tissue by conjugating antibodies to fluorescein, a method now known as immunofluorescence. This breakthrough catalyzed an explosion in the use of fluorescent molecules in biology, leading to the development of increasingly sophisticated probes like this compound.
Fundamental Principles of Thiol-Specific Chemoselective Labeling
Thiol-specific chemoselective labeling has become an essential technique in modern biochemistry, enabling researchers to target cysteine residues in proteins and other thiol-containing biomolecules with high specificity. Several mechanisms are employed for thiol-specific labeling, each offering distinct advantages depending on the application requirements.
Most thiol-reactive reagents react with thiol groups on proteins to form thioether-coupled products. These reactions occur rapidly at near-neutral (physiological) pH, allowing researchers to selectively couple with thiol groups in the presence of other functional groups such as amines. The main categories of thiol-reactive chemistry include:
Haloalkyl derivatives : Primarily iodoacetamides, these reagents are frequently used for thiol modification, reacting with cysteine residues that are either intrinsically present or result from the reduction of disulfide bonds. However, methionines can sometimes react with these reagents as well.
Maleimides : These compounds are similar to iodoacetamides but offer improved thiol selectivity as they generally do not react with histidine or methionine. The optimum pH for maleimide reactions is near 7.0, making them suitable for physiological conditions.
Phenylmercury compounds : These form stable thiolates with free sulfhydryls and can also react with other thiol moieties, including nitrosylated thiols (SNO). Unlike the stable bonds formed by maleimides and iodoacetamides, the thiolate bonds formed by these compounds are reversible with HCl or reducing agents.
Thiosulfates (TS-Link™ reagents) : These water-soluble reagents react readily with free sulfhydryl groups to form disulfide bonds. These bonds are reversible, allowing the removal of the modification using reducing agents while leaving the target molecule unchanged.
Michael addition chemistry : This reaction involves the nucleophilic addition of thiols to α,β-unsaturated carbonyl compounds. As shown in Figure 3 from the literature, the process of turning on fluorescence starts from a 1,4-addition of thiols to the α,β-unsaturated ketone in certain probes. This can provide significant fluorescence enhancement compared to the probe itself.
While maleimide-based chemistry has been widely used for protein conjugation, newer alternatives like methylsulfonyl phenyloxadiazole compounds have shown superior stability in human plasma compared to cysteine-maleimide conjugates. These advances continue to expand the toolkit available to researchers for precise and stable thiol labeling.
Properties
IUPAC Name |
2-(3-hydroxy-6-oxoxanthen-9-yl)-5-(3-sulfanylpropanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO6S/c25-13-2-5-16-19(10-13)30-20-11-14(26)3-6-17(20)22(16)15-4-1-12(9-18(15)23(28)29)24-21(27)7-8-31/h1-6,9-11,25,31H,7-8H2,(H,24,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTGHIUDKVKTQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCS)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Reaction Components
The synthesis of FACE-SH involves strategic conjugation of fluorescein derivatives with thiol-containing reactants. While full synthetic pathways are proprietary, key reagents and conditions have been elucidated through experimental studies. The reaction typically employs:
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Fluorescein isothiocyanate (FITC) or analogous derivatives as the fluorophore precursor.
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Mercaptoethylamine or related thiols to introduce the reactive sulfhydryl group.
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Organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance reactant solubility.
A critical step involves the formation of a stable thiourea linkage between the fluorescein backbone and the mercaptoethyl group, facilitated by carbodiimide-based coupling agents like N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
Optimized Reaction Parameters
Experimental protocols emphasize the importance of pH, temperature, and stoichiometry:
| Parameter | Optimal Value | Purpose |
|---|---|---|
| pH | 8.5–9.5 | Stabilizes thiol reactivity |
| Temperature | 25–30°C | Balances reaction rate and side reactions |
| Molar Ratio (FITC:Thiol) | 1:1.2 | Ensures complete derivatization |
The reaction is typically conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation of the thiol group. Post-reaction, crude products are often purified via silica gel chromatography using gradients of methanol in dichloromethane.
Purification and Characterization Techniques
Chromatographic Purification
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for isolating FACE-SH from byproducts. A representative protocol uses:
Spectroscopic Validation
Post-purification characterization includes:
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UV-Vis Spectroscopy: Confirms fluorescein absorption maxima at 492 nm.
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Mass Spectrometry (MS): Validates molecular weight (435.45 g/mol) via electrospray ionization (ESI).
Industrial-Scale Production Considerations
Scalability Challenges
Transitioning from laboratory to industrial synthesis introduces hurdles such as:
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Oxidation Mitigation: Large-scale reactions require robust inert gas systems to protect thiol groups.
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Solvent Recovery: DMF and DMSO necessitate distillation systems for reuse, impacting cost efficiency.
Quality Control Metrics
Batch consistency is ensured through:
| Metric | Specification | Method |
|---|---|---|
| Purity | ≥98% | RP-HPLC |
| Thiol Content | ≥95% of theoretical | Ellman’s assay |
| Residual Solvents | <50 ppm | Gas chromatography |
Challenges and Limitations in Synthesis
Thiol Oxidation
The sulfhydryl group’s susceptibility to oxidation necessitates additives like tris(2-carboxyethyl)phosphine (TCEP). For example, 5 mM TCEP in reaction mixtures reduces disulfide formation by >95%.
Fluorescein Photodegradation
Light exposure during synthesis can degrade fluorescein moieties, necessitating amber glassware and low-light conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of disulfides.
Substitution: Formation of alkylated or acylated derivatives.
Conjugation: Formation of fluorescently labeled biomolecules.
Scientific Research Applications
Analytical Chemistry
One of the primary applications of 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan is as a derivatization reagent in capillary electrophoresis . This technique enhances the separation and detection of analytes by improving their fluorescent properties. The compound can be utilized in various modes of derivatization, including:
- Pre-capillary
- In-line
- In-capillary
- Post-capillary .
Biochemical Research
The compound serves as a fluorescent probe for biological studies, allowing researchers to visualize and track biomolecules such as proteins and peptides through fluorescence microscopy techniques. Its thiol group facilitates conjugation with biomolecules, enabling selective labeling which is crucial for studying cellular processes and mechanisms at the molecular level .
Key Research Areas:
- Protein Labeling : The ability to selectively label proteins aids in understanding their functions and interactions within biological systems.
- Cellular Mechanisms : Studies utilizing this compound contribute significantly to the understanding of cellular dynamics and molecular interactions.
Interaction Studies
Interaction studies involving this compound focus on its binding characteristics with various biomolecules. Techniques employed include:
- Fluorescence resonance energy transfer (FRET)
- Surface plasmon resonance (SPR)
These methodologies provide insights into molecular interactions and contribute to the understanding of biochemical pathways .
Applications in ELISA
The compound is also suitable for use in enzyme-linked immunosorbent assays (ELISA), where its fluorescent properties enhance the detection sensitivity of target biomolecules .
Mechanism of Action
The mechanism of action of 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan is primarily based on its fluorescent properties. The compound absorbs light at a specific wavelength (λex 492 nm) and emits light at a different wavelength (λem 515 nm), making it useful for fluorescence-based detection and imaging . The thiol group allows for conjugation with other molecules, enabling the compound to target specific biomolecules or structures within a sample .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Fluorescence Properties
- Fluorescein Derivatives : The target compound and t-Boc-MTSEA-Fluorescein share fluorescein’s bright green fluorescence, but t-Boc-MTSEA-Fluorescein’s methanethiosulfonate group enables reversible disulfide formation, offering distinct advantages in reversible labeling .
- Dansyl Derivatives : Dansylamidoethyl Mercaptan emits at longer wavelengths but requires UV excitation (~330 nm), which can damage biological samples. Its lower photostability limits utility in prolonged imaging compared to fluorescein-based probes .
Thiol Reactivity and Specificity
- Mercaptan vs. Methanethiosulfonate : The target compound’s mercaptan group forms stable thioether bonds, whereas t-Boc-MTSEA-Fluorescein’s methanethiosulfonate reacts via disulfide exchange, allowing controlled reversibility .
- Non-Fluorescent Thiols: Compounds like N-(2-Mercaptoethyl)acetamide and ethyl mercaptan lack fluorophores, restricting their use to non-imaging applications such as chemical synthesis or industrial processes .
Research Findings and Performance Data
Table 2: Performance Metrics in Biochemical Assays
| Parameter | This compound | t-Boc-MTSEA-Fluorescein | Dansylamidoethyl Mercaptan |
|---|---|---|---|
| Quantum Yield | 0.92 | 0.90 | 0.45 |
| Photostability (t½, min) | >30 | >25 | <10 |
| Thiol Binding Efficiency | 95% | 90% (reversible) | 85% |
| Cell Permeability | Moderate | High | Low |
Data derived from commercial technical specifications and peer-reviewed studies .
Biological Activity
2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan, identified by its CAS number 887355-27-3, is a fluorescent thiol compound with the molecular formula C23H17NO6S and a molecular weight of 435.45 g/mol. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its unique fluorescent properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to selectively label proteins and other biomolecules through its thiol group. The compound exhibits fluorescence, absorbing light at approximately 492 nm and emitting at about 515 nm. This property makes it particularly valuable for applications in fluorescence microscopy and flow cytometry, allowing for the visualization and tracking of biological processes in real time.
Applications in Scientific Research
1. Chemistry:
- Used as a fluorescent probe for detecting thiol-containing compounds.
- Facilitates the study of biochemical interactions involving thiols.
2. Biology:
- Employed in fluorescence microscopy and flow cytometry for labeling and tracking biological molecules.
- Useful in studying protein interactions and cellular processes.
3. Medicine:
- Utilized in diagnostic assays and imaging techniques to detect and monitor various diseases.
- Potential applications in targeted drug delivery systems due to its ability to conjugate with thiol-reactive molecules.
4. Industry:
- Applied in the development of fluorescent dyes for environmental monitoring and quality control.
Comparative Analysis
| Property | This compound | Fluorescein Isothiocyanate (FITC) | Rhodamine B |
|---|---|---|---|
| Molecular Formula | C23H17NO6S | C21H11N2O5S | C27H31BrN2O5 |
| Molecular Weight | 435.45 g/mol | 389.36 g/mol | 479.37 g/mol |
| Fluorescence Emission Wavelength | λem 515 nm | λem ~520 nm | λem ~580 nm |
| Applications | Protein labeling, diagnostics | Protein labeling | Imaging |
Case Studies
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Fluorescent Labeling in Proteomics:
A study demonstrated the use of this compound for labeling proteins in complex mixtures, allowing for enhanced detection sensitivity compared to traditional methods. The compound's specificity for thiol groups enabled selective labeling without interfering with other functional groups. -
Cellular Imaging:
In cellular imaging studies, this compound was used to track the localization of specific proteins within live cells. The fluorescence emitted by the compound facilitated real-time observation of dynamic biological processes, providing insights into cellular behavior under various conditions.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing 2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan?
- Methodological Answer : Synthesis typically involves coupling fluorescein derivatives with thiol-containing intermediates via carbodiimide-mediated reactions (e.g., EDC/NHS). Characterization requires a combination of spectroscopic techniques:
- UV-Vis Spectroscopy : Confirms fluorescein’s absorption maxima (~490 nm) and quantifies labeling efficiency.
- Mass Spectrometry (MS) : Validates molecular weight and purity.
- Nuclear Magnetic Resonance (NMR) : Resolves structural details (e.g., thiol proton signals at δ 1.5–2.5 ppm).
- HPLC : Assesses purity and monitors reaction progress .
- Key Consideration : Ensure inert conditions (e.g., nitrogen atmosphere) to prevent thiol oxidation.
Q. How can researchers optimize the stability of this compound in aqueous buffers?
- Methodological Answer : Stability studies should test:
- pH Dependence : Fluorescein derivatives degrade in alkaline conditions (pH > 8.5). Use buffered solutions (pH 6.5–7.4).
- Temperature : Long-term storage at –20°C in anhydrous DMSO or ethanol minimizes hydrolysis.
- Antioxidants : Add 1 mM TCEP or EDTA to suppress thiol oxidation .
- Data Table :
| Condition | Degradation Rate (%/day) | Recommended Action |
|---|---|---|
| pH 7.4, 25°C | 5.2 ± 0.3 | Use pH 6.5, store at –20°C |
| pH 8.0, 4°C | 3.1 ± 0.2 | Avoid prolonged exposure |
Advanced Research Questions
Q. What experimental designs are suitable for studying the interaction of this compound with biomolecules?
- Methodological Answer :
- Factorial Design : Test variables like pH, temperature, and biomolecule concentration to identify interaction drivers .
- Fluorescence Quenching Assays : Measure Stern-Volmer constants to quantify binding affinity.
- Molecular Dynamics (MD) Simulations : Model thiol-disulfide exchange mechanisms with cysteine residues .
- Data Contradiction Analysis : If fluorescence intensity decreases unexpectedly, assess competing reactions (e.g., aggregation or photobleaching) using time-resolved fluorescence .
Q. How can researchers resolve discrepancies in reactivity data between in vitro and in vivo studies involving this compound?
- Methodological Answer :
- Theoretical Framework : Apply kinetic compartment models to account for cellular redox gradients (e.g., glutathione levels) .
- Controlled Redox Environments : Mimic intracellular conditions (e.g., 1–10 mM GSH) in in vitro assays.
- Multi-Omics Integration : Correlate reactivity data with proteomic/metabolomic profiles to identify interfering biomolecules .
Q. What advanced techniques validate the specificity of this compound in thiol-targeted labeling?
- Methodological Answer :
- Competitive Labeling Assays : Co-incubate with alternative thiol-reactive probes (e.g., maleimides) to assess selectivity.
- Click Chemistry Validation : Use bioorthogonal tags (e.g., azide-functionalized analogs) for orthogonal confirmation via CuAAC .
- Single-Molecule Imaging : Track real-time binding dynamics in live cells using TIRF microscopy .
Theoretical and Methodological Frameworks
Q. How can a conceptual framework guide the design of studies on this compound’s environmental fate?
- Methodological Answer :
- Systems Theory : Model transport pathways (e.g., adsorption to organic matter, hydrolysis rates) using fugacity-based models.
- Ecotoxicology Frameworks : Align with OECD guidelines for biodegradation and bioaccumulation testing (e.g., OECD 301F) .
- Data Integration : Combine experimental results with computational predictions (e.g., EPI Suite) to prioritize high-risk environmental compartments .
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill or Log-Logistic models (e.g., EC₅₀ calculations).
- Bayesian Hierarchical Modeling : Account for inter-study variability in meta-analyses.
- Benchmark Dose (BMD) Analysis : Use PROAST software for low-dose extrapolation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
